molecular formula C19H31N3O B7681470 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide

2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide

Cat. No. B7681470
M. Wt: 317.5 g/mol
InChI Key: YNNJHTQWSRCASM-UHFFFAOYSA-N
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Description

2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action for 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain, and also protects neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide has been shown to have other biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter dopamine in the brain, which is important for the regulation of movement and mood. It has also been shown to increase the levels of the antioxidant glutathione, which protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide in lab experiments is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other inflammatory pathways, such as the NLRP3 inflammasome. Additionally, the development of more soluble analogs of this compound could improve its utility in lab experiments.
In conclusion, 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide is a promising compound that has potential applications in various fields. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various diseases, and its high potency and selectivity for COX-2 inhibition make it a useful tool for studying the role of COX-2 in disease. Further research in this area could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis method for 2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide involves the reaction of 1-phenylethylamine with 2-bromo-N-methylpropan-2-amine, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization to obtain a white solid.

Scientific Research Applications

2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-15(2)22-12-10-18(11-13-22)21(4)14-19(23)20-16(3)17-8-6-5-7-9-17/h5-9,15-16,18H,10-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNJHTQWSRCASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N(C)CC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide

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